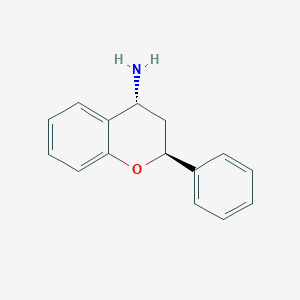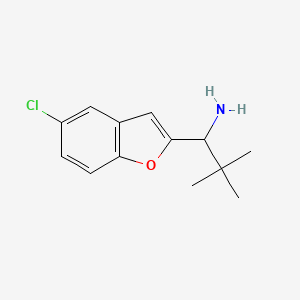
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and a benzofuran ring in the structure of this compound suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate.
Introduction of the Amino Group: The resulting benzofuran derivative can then be reacted with a suitable amine, such as 2,2-dimethylpropan-1-amine, under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Substitution: The chloro group in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the benzofuran ring and the chloro group may allow the compound to interact with enzymes and receptors, leading to various biological effects. detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones: These compounds have similar benzofuran structures but differ in the substituents on the phenyl ring.
1-(5-Chloro-1-benzofuran-2-yl)ethanone: This compound has a similar benzofuran ring but lacks the amino group and the dimethylpropan-1-amine moiety.
Uniqueness
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is unique due to the presence of both the benzofuran ring and the 2,2-dimethylpropan-1-amine moiety. This combination of structural features may contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H16ClNO |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3 |
Clave InChI |
RQCCLBOHJXFUNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



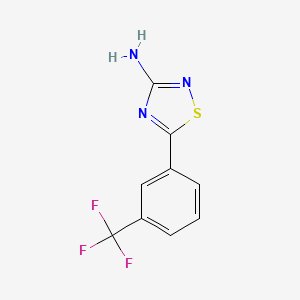
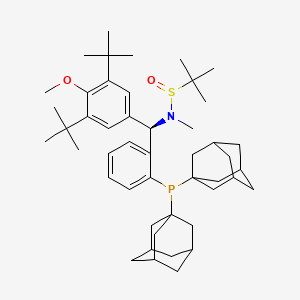
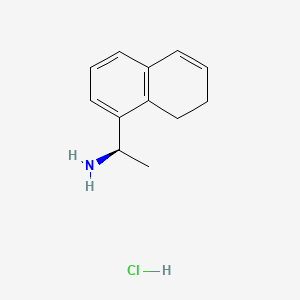
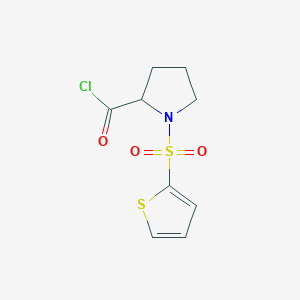

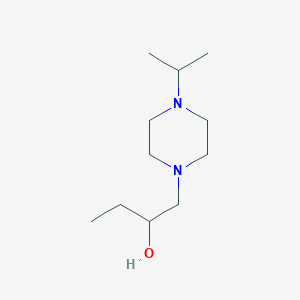
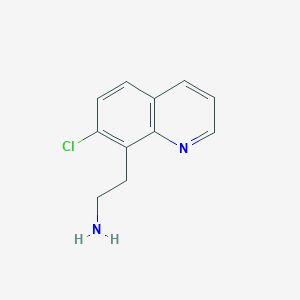
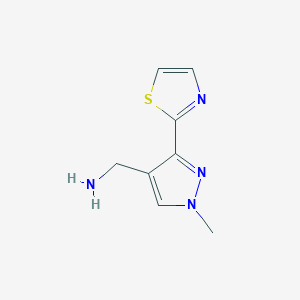
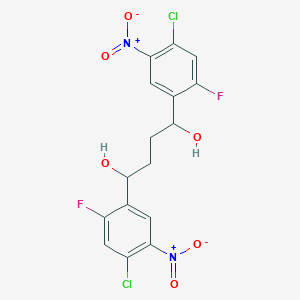
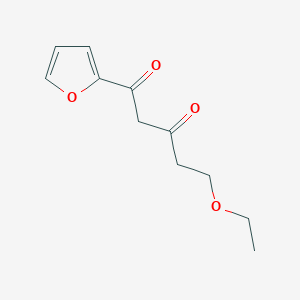
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

